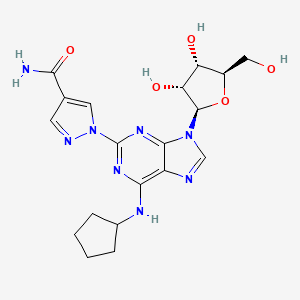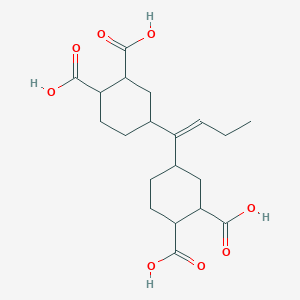![molecular formula C16H22N2O B15171024 2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol CAS No. 918447-78-6](/img/structure/B15171024.png)
2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-phenyl-1,4-diazaspiro[45]dec-3-en-1-ol is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol typically involves multi-step organic reactions. One common method includes the condensation of ethylamine with a phenyl-substituted ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The scalability of the synthesis is crucial for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions include oxidized ketones, reduced alcohols, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism by which 2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure may play a role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
4-Cyclohexyl-2,3-diazaspiro[4.5]dec-3-en-1-one: Shares the spirocyclic core but with different substituents.
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: Similar spirocyclic structure with phenyl groups at different positions.
Uniqueness
2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
918447-78-6 |
|---|---|
Formule moléculaire |
C16H22N2O |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
3-ethyl-4-hydroxy-2-phenyl-1,4-diazaspiro[4.5]dec-1-ene |
InChI |
InChI=1S/C16H22N2O/c1-2-14-15(13-9-5-3-6-10-13)17-16(18(14)19)11-7-4-8-12-16/h3,5-6,9-10,14,19H,2,4,7-8,11-12H2,1H3 |
Clé InChI |
NVVZHAWWWKBWLS-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=NC2(N1O)CCCCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)
![2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15170982.png)

![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)
![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)



![2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)-](/img/structure/B15171035.png)
